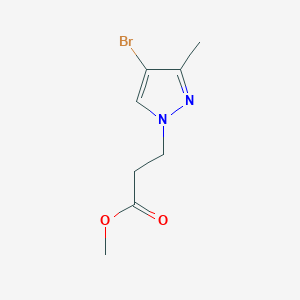

methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1007517-46-5 . It has a molecular weight of 233.06 and its IUPAC name is "methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate" .

Molecular Structure Analysis

The molecular structure of “methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate” consists of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms . The InChI Code is 1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate” include a molecular weight of 233.06 . The compound is intended for research use only .Aplicaciones Científicas De Investigación

Synthesis of 3-(Azol-3-yl)Propanoates

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is utilized in synthesizing a variety of isoxazole and pyrazole derivatives. These derivatives represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, showcasing their potential in chemical synthesis and applications. This process involves efficient heterocyclization, indicating the compound's utility in complex chemical reactions (Flores et al., 2014).

Corrosion Inhibition

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate derivatives have been investigated as corrosion inhibitors. Compounds like BT36 and BT43, containing this functional group, demonstrated effective inhibition of corrosion in steel within hydrochloric acid solutions, highlighting their industrial applications in material protection (Missoum et al., 2013).

Synthesis of 3-(Pyrimidinyl)propanoates

The compound plays a crucial role in the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid. This synthesis process forms new derivatives, showcasing the compound's versatility in creating structurally diverse molecules with potential pharmacological applications (Flores et al., 2013).

Antimicrobial Activity

Derivatives of Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate have shown promising antimicrobial properties. Compounds synthesized using this chemical framework exhibited significant inhibitory effects against various bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Pundeer et al., 2013).

Molecular Structure Studies

The compound has been used in studies to understand molecular structures, particularly in X-ray crystallography. Its derivatives have aided in determining crystal structures, which is crucial in the field of material science and chemistry (Kumarasinghe et al., 2009).

Propiedades

IUPAC Name |

methyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVPDZDKVGJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)

![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3020434.png)